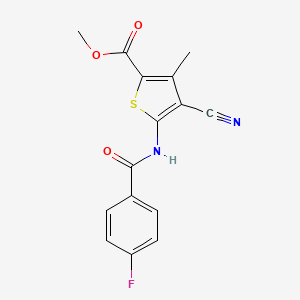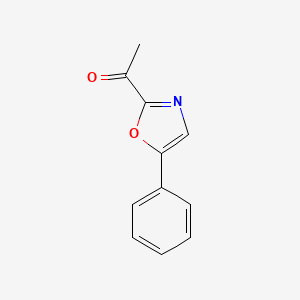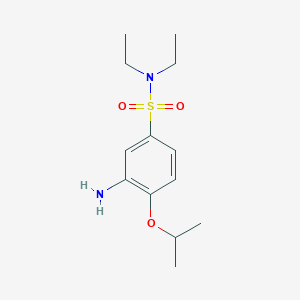
(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as anticancer agents, COX-2 inhibitors, carbonic anhydrase inhibitors, and more. The introduction of various substituents, such as fluorine atoms and thiazolidinone rings, can significantly alter the biological activity and selectivity of these compounds .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide scaffold to enhance biological activity and selectivity. For example, the synthesis of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and related compounds has been reported, with variations in the substituents leading to differences in anticancer activity . Similarly, the introduction of a fluorine atom has been shown to increase COX-2 selectivity in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The position of substituents on the benzenesulfonamide ring, such as the meta position of the sulfonamide moiety relative to the oxadiazole ring, has been indicated as optimal for anticancer activity . Computational and crystallographic studies have been employed to understand the interactions between these compounds and their biological targets, such as carbonic anhydrase enzymes .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions in biological systems, including biotransformation. For instance, the biotransformation of a carbonic anhydrase II inhibitor led to the formation of an N-hydroxymetabolite, demonstrating the metabolic pathways these compounds can undergo in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents. The introduction of flexible triazole moieties has been shown to result in highly effective carbonic anhydrase inhibitors, suggesting that flexibility within the molecule can enhance enzyme binding . The presence of a fluorine atom can also affect the physical properties, such as the lipophilicity of the compound, which in turn can influence its biological activity and selectivity .
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibitors
A study highlighted the development of benzenesulfonamide derivatives, noting the introduction of a fluorine atom can significantly increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective COX-2 inhibitors for potential treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Antimicrobial Activity
Research on fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial analogs. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Desai et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-4-fluoro-N-(5-methyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-11-15(20)19(13-5-3-2-4-6-13)16(23-11)18-24(21,22)14-9-7-12(17)8-10-14/h2-11H,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTIRXMYIOVILX-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=NS(=O)(=O)C2=CC=C(C=C2)F)S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)


![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)
![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)


![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)